molecular formula C9H14N2 B8787097 (4-Isopropylpyridin-2-yl)methanamine

(4-Isopropylpyridin-2-yl)methanamine

Cat. No.: B8787097
M. Wt: 150.22 g/mol
InChI Key: NVPVFJFYNGSUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Isopropylpyridin-2-yl)methanamine is a heterocyclic amine featuring a pyridine ring substituted with an isopropyl group at the 4-position and an aminomethyl group at the 2-position. Its molecular formula is C₉H₁₄N₂ (molecular weight: 150.22 g/mol), and it is commonly available at 97% purity in quantities up to 5g . The compound’s structure combines aromaticity with lipophilic (isopropyl) and hydrophilic (amine) moieties, making it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme active sites .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(4-propan-2-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6,10H2,1-2H3

InChI Key

NVPVFJFYNGSUKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
This compound C₉H₁₄N₂ 150.22 97% Pyridine core, 4-isopropyl, 2-aminomethyl
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride C₁₁H₁₃ClN₂S 264.75 97% Thiazole-phenyl hybrid, hydrochloride salt
(4-(Pyridin-2-yl)phenyl)methanamine C₁₂H₁₂N₂ 184.24 95% Biphenyl system, pyridyl substituent
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride C₈H₁₄N₃·2HCl 224.13 N/A Pyrimidine core, dihydrochloride salt

Key Observations:

  • Aromatic Core Differences : Pyridine (target compound) vs. pyrimidine () vs. thiazole (). Pyrimidine’s electron-deficient nature enhances hydrogen bonding, while thiazole introduces sulfur-based interactions .
  • Substituent Effects : The isopropyl group in the target compound increases lipophilicity (logP ≈ 2.1 predicted) compared to the polar hydrochloride salts in and , which improve aqueous solubility .
  • Purity : The target compound (97%) and thiazole derivative (97%) surpass the biphenyl analog (95%), critical for pharmaceutical reproducibility .

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